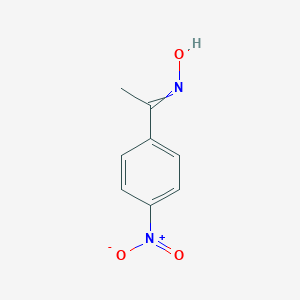
Etanona, 1-(4-nitrofenil)-, oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-nitrophenyl)-, oxime is a chemical compound with the molecular formula C8H8N2O3. It is also known by its systematic name, (1E)-1-(4-nitrophenyl)ethanone oxime . This compound is characterized by the presence of a nitrophenyl group attached to an ethanone oxime structure. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-nitrophenyl)-, oxime is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-nitrophenyl)-, oxime typically involves the reaction of 4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-(4-nitrophenyl)-, oxime are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(4-nitrophenyl)-, oxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Various nucleophiles, acidic or basic conditions depending on the desired substitution.
Major Products Formed
Reduction: 1-(4-aminophenyl)ethanone oxime.
Substitution: Products vary depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-nitrophenyl)-, oxime involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. The oxime group can also undergo rearrangement reactions, such as the Beckmann rearrangement, to form amides . These reactions involve the migration of groups within the molecule, facilitated by the presence of a catalyst or specific reaction conditions.
Comparación Con Compuestos Similares
Ethanone, 1-(4-nitrophenyl)-, oxime can be compared with other similar compounds, such as:
- 1-(4-hydroxyphenyl)ethanone oxime
- 1-(4-methoxyphenyl)ethanone oxime
- 1-(4-aminophenyl)ethanone oxime
These compounds share a similar ethanone oxime structure but differ in the substituents attached to the phenyl ring. The presence of different functional groups (hydroxy, methoxy, amino) imparts unique chemical properties and reactivity to each compound .
Propiedades
IUPAC Name |
N-[1-(4-nitrophenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBZVFYQPTWRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352271 |
Source


|
| Record name | Ethanone, 1-(4-nitrophenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-64-0 |
Source


|
| Record name | Ethanone, 1-(4-nitrophenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






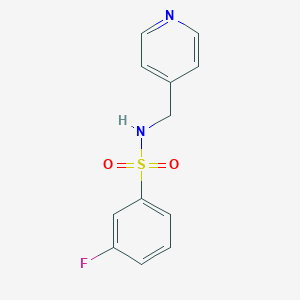


![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
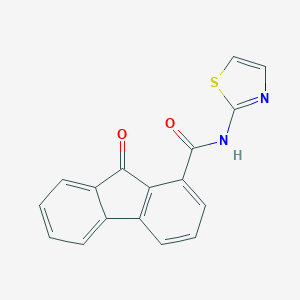
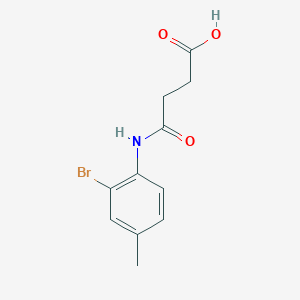
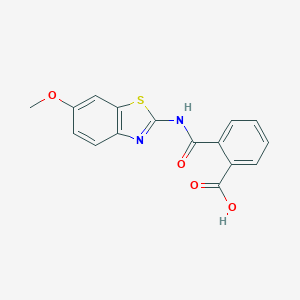
![2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid](/img/structure/B225868.png)
